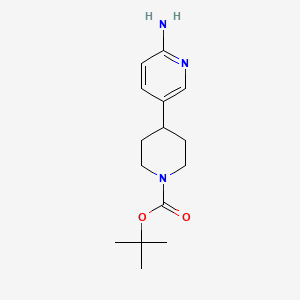

Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-8-6-11(7-9-18)12-4-5-13(16)17-10-12/h4-5,10-11H,6-9H2,1-3H3,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGJYTOMOCDGLRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80678625 | |

| Record name | tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198408-35-3 | |

| Record name | tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate" chemical properties

An In-depth Technical Guide to tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical properties, synthesis, and biological relevance of this compound. This compound is a key intermediate in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a piperidine ring substituted with a Boc (tert-butoxycarbonyl) protecting group and an aminopyridine moiety. The Boc group allows for controlled reactivity at the piperidine nitrogen, making it a valuable building block in multi-step organic synthesis.

Chemical Identity

The fundamental identifiers and structural details for this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 1198408-35-3 | [1] |

| Molecular Formula | C₁₅H₂₃N₃O₂ | [1] |

| Molecular Weight | 277.36 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Common Synonyms | 1-Piperidinecarboxylic acid, 4-(6-amino-3-pyridinyl)-, 1,1-dimethylethyl ester; 4-(6-Amino-3-pyridyl)-1-Boc-piperidine; tert-Butyl 4-(6-aminopyridin-3-yl) | [1] |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C2=CN=C(C=C2)N | [1] |

| InChI Key | UGJYTOMOCDGLRS-UHFFFAOYSA-N | [1] |

Physicochemical Properties

Experimental physicochemical data for this intermediate are not widely published. The following table includes computationally predicted values, which are useful for estimation purposes in process development and experimental design.

| Property | Predicted Value |

| Boiling Point | 422.8 ± 45.0 °C |

| Density | 1.134 ± 0.06 g/cm³ |

| Flash Point | 209.5 ± 28.7 °C |

Note: These values are predicted by computational models and should be used as estimates. Experimental verification is recommended.

Synthesis and Characterization

The most common synthetic route to this compound involves the reduction of its corresponding nitro-pyridine precursor.

Synthesis Workflow Diagram

The diagram below illustrates the logical flow of the synthesis protocol.

Experimental Protocol: Catalytic Hydrogenation

This protocol is based on established procedures for the reduction of a nitro-pyridine precursor.

Materials:

-

tert-butyl 4-(6-nitropyridin-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate (1.0 equiv.)

-

10% Palladium on Carbon (Pd/C) catalyst

-

Ethanol (EtOH)

-

Ethyl Acetate (EtOAc)

-

Hydrogen (H₂) gas

-

Nitrogen (N₂) gas

-

Diatomaceous earth

Procedure:

-

In a suitable reaction vessel (e.g., round-bottomed flask), dissolve the precursor, tert-butyl 4-(6-nitropyridin-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate, in a solvent mixture of ethanol and ethyl acetate.

-

Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere.

-

Seal the reaction vessel and displace the atmosphere with hydrogen gas (this is typically done by evacuating the vessel and backfilling with H₂ multiple times). Maintain a positive pressure of hydrogen using a balloon.

-

Stir the reaction mixture vigorously at room temperature overnight (approx. 16 hours).

-

Monitor the reaction progress by an appropriate method, such as Liquid Chromatography-Mass Spectrometry (LC/MS), to confirm the complete consumption of the starting material.

-

Once the reaction is complete, carefully purge the reaction vessel with nitrogen gas to remove all hydrogen.

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.

-

Wash the filter pad with several portions of ethyl acetate to ensure all product is collected.

-

Combine the filtrate and the washings and concentrate the solution under reduced pressure to yield the final product, this compound.

Characterization Data

-

Mass Spectrometry (MS): Analysis of the product from the synthesis typically shows a protonated molecular ion peak.

-

MS (ESI+): [M+H]⁺ = 278 m/z

-

Applications in Drug Development

This compound is not intended for direct therapeutic use but serves as a crucial building block for synthesizing complex Active Pharmaceutical Ingredients (APIs). Its primary utility is in the development of kinase inhibitors, which are a major class of targeted cancer therapies and treatments for immune-mediated diseases.

This intermediate is notably used in the synthesis of inhibitors targeting:

-

Cyclin-Dependent Kinases 4 and 6 (CDK4/6): These kinases are fundamental regulators of the cell cycle. Inhibitors of CDK4/6 can halt the proliferation of cancer cells and are used in treating certain types of breast cancer.[2]

-

Tyrosine Kinase 2 (Tyk2): Tyk2 is a member of the Janus kinase (JAK) family and plays a key role in cytokine signaling pathways that mediate immune and inflammatory responses.[3] Tyk2 inhibitors are investigated for treating autoimmune diseases like psoriasis and rheumatoid arthritis.[3]

Relevant Signaling Pathway: CDK4/6 in Cell Cycle Control

The final drug molecules derived from this intermediate often target the CDK4/6 pathway to control cell proliferation. The diagram below outlines the core logic of this pathway and the mechanism of its inhibition.

In this pathway, mitogenic signals lead to the formation of an active Cyclin D-CDK4/6 complex. This complex phosphorylates the Retinoblastoma (Rb) protein, causing it to release the E2F transcription factor. Free E2F then activates the genes necessary for a cell to enter the S-phase and begin DNA replication, leading to proliferation. CDK4/6 inhibitors, synthesized using the title compound, block the kinase activity of the complex, keeping Rb in its active, E2F-sequestering state and thereby arresting the cell cycle.[2]

References

- 1. tert-Butyl 4-(6-chloropyridin-2-yl)piperidine-1-carboxylate (1266118-78-8) for sale [vulcanchem.com]

- 2. WO2016194831A1 - PYRIDO[3,4-d]PYRIMIDINE DERIVATIVE AND PHARMACEUTICALLY ACCEPTABLE SALT THEREOF - Google Patents [patents.google.com]

- 3. WO2015016206A1 - Heterocyclic compound - Google Patents [patents.google.com]

In-Depth Technical Guide: Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate

CAS Number: 1198408-35-3

Intended Audience: This document is intended for researchers, scientists, and drug development professionals engaged in medicinal chemistry, oncology, and related fields.

Executive Summary

tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate is a pivotal chemical intermediate, identified by CAS number 1198408-35-3. Its molecular structure, featuring a Boc-protected piperidine ring linked to an aminopyridine moiety, makes it a valuable building block in the synthesis of complex pharmaceutical agents. Notably, this compound serves as a key precursor in the manufacturing of Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors, a class of drugs that has revolutionized the treatment of certain cancers. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its role in drug development, and the biological context of its therapeutic targets.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value |

| CAS Number | 1198408-35-3 |

| Molecular Formula | C₁₅H₂₃N₃O₂ |

| Molecular Weight | 277.36 g/mol |

| Appearance | White to Off-White solid powder |

| Purity (Typical) | ≥99% |

| Water Content | ≤0.3% |

| Residue on Ignition | ≤0.3% |

| Loss on Drying (LOD) | ≤0.3% |

| IUPAC Name | tert-butyl 4-(6-amino-3-pyridinyl)piperidine-1-carboxylate |

Note: Analytical spectra including ¹H NMR, ¹³C NMR, and Mass Spectrometry data are typically available from commercial suppliers upon request.

Application in Drug Development: A CDK4/6 Inhibitor Intermediate

The primary significance of this compound lies in its role as a key intermediate for the synthesis of CDK4/6 inhibitors.[1] These targeted therapies, including drugs like Palbociclib, Ribociclib, and Abemaciclib, have become a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[2][3]

The function of CDK4/6 inhibitors is to block the activity of the CDK4 and CDK6 enzymes.[1] These enzymes are critical for regulating the cell cycle, specifically the transition from the G1 (growth) phase to the S (synthesis) phase.[4][5] In many cancers, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation. By inhibiting these kinases, these drugs can halt the cell cycle and stop the growth of cancer cells.[1]

The molecular structure of the title compound provides the necessary aminopyridine "warhead" and a modifiable piperidine scaffold, which are common features in many CDK4/6 inhibitors.

The CDK4/6 Signaling Pathway

The CDK4/6 pathway is a central regulator of cell cycle progression. The process is initiated by mitogenic signals that lead to the expression of D-type cyclins. These cyclins then bind to and activate CDK4 or CDK6. The active Cyclin D-CDK4/6 complex phosphorylates the Retinoblastoma protein (Rb).[4][6][7] In its hypophosphorylated state, Rb binds to the E2F transcription factor, preventing it from activating the genes necessary for DNA synthesis. Phosphorylation by CDK4/6 causes Rb to release E2F, allowing the cell to progress into the S phase. CDK4/6 inhibitors block this phosphorylation step, thereby maintaining Rb in its active, growth-suppressive state and inducing a G1 cell cycle arrest.[4][7]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of the title compound is through the catalytic reduction of its corresponding nitro-precursor, tert-butyl 4-(6-nitropyridin-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate.

Reaction Scheme:

Detailed Methodology:

-

Vessel Preparation: A 500 mL round-bottomed flask is charged with tert-butyl 4-(6-nitropyridin-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate (4.9 g, 16.0 mmol, 1.00 equiv.).

-

Solvent Addition: A solvent mixture of ethanol (300 mL) and ethyl acetate (75 mL) is added to the flask to dissolve the starting material.

-

Catalyst Addition: Palladium on carbon (10% Pd, 1.32 g) is carefully added to the reaction mixture.

-

Hydrogenation Setup: The flask is sealed, and the atmosphere is displaced with hydrogen gas twice. The reaction is then stirred overnight under a hydrogen atmosphere, typically maintained with a hydrogen-filled balloon.

-

Reaction Monitoring: The completion of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC/MS) to confirm the consumption of the starting material. An expected (M+H)⁺ peak for the product is at m/z 278.[7]

-

Work-up: Upon completion, the reaction mixture is purged with nitrogen gas. The palladium catalyst is removed by filtration through a pad of diatomaceous earth. The filter pad is washed several times with ethyl acetate to ensure complete recovery of the product.

-

Isolation: The filtrate and washings are combined. The solvent is removed under reduced pressure (evaporated to dryness). Dichloromethane may be added and re-evaporated to azeotropically remove any remaining solvent traces.

-

Final Product: The resulting solid is the target product, this compound, which is typically obtained in high yield.

Safety and Handling

This compound is intended for research use only. Standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Conclusion

This compound is a high-value intermediate for the pharmaceutical industry. Its utility as a precursor for CDK4/6 inhibitors places it at the forefront of modern oncology drug development. This guide has provided the essential technical information required for its synthesis, understanding its application, and appreciating the biological pathway it helps to target. Researchers and drug development professionals can leverage this information to facilitate the creation of next-generation targeted therapies.

References

- 1. joybiotech.com [joybiotech.com]

- 2. longdom.org [longdom.org]

- 3. longdom.org [longdom.org]

- 4. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CDK4: a master regulator of the cell cycle and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

"Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate" molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate, a key intermediate in the development of advanced therapeutics. This document details its chemical properties, a representative synthetic protocol, and its role in the context of cell cycle regulation, a critical pathway in cancer research.

Core Compound Properties

This compound is a heterocyclic compound featuring a piperidine ring linked to an aminopyridine moiety, with a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen. This structure makes it a valuable building block in medicinal chemistry.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₃N₃O₂ | [1] |

| Molecular Weight | 277.36 g/mol | [1][2] |

| CAS Number | 1198408-35-3 | [2][3] |

| Appearance | White to Off-White solid powder | [2] |

| Purity | ≥99% | [2] |

| IUPAC Name | tert-butyl 4-(6-amino-3-pyridinyl)piperidine-1-carboxylate | [1] |

Synthesis Protocol

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the coupling of a protected piperidine derivative with a suitable aminopyridine precursor. The following is a representative experimental protocol generalized from procedures for similar compounds.

General Procedure: Reductive Amination

This procedure outlines the synthesis starting from a suitable piperidone and aminopyridine, a common method for creating such linkages.

Materials:

-

N-Boc-4-piperidone

-

5-amino-2-chloropyridine (as a representative aminopyridine precursor)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Experimental Steps:

-

Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous dichloroethane, add 5-amino-2-chloropyridine (1.1 equivalents) and triethylamine (1.5 equivalents).

-

Reductive Amination: Stir the mixture at room temperature for 1-2 hours. Then, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 30 minutes.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

-

Washing: Wash the combined organic layers sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Biological Context and Signaling Pathway

This compound is recognized as a key intermediate in the synthesis of Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors.[2] CDK4/6 are key regulators of the cell cycle, and their inhibition is a validated therapeutic strategy in certain types of cancer, particularly hormone receptor-positive breast cancer.

The primary function of the CDK4/6-Cyclin D complex is to phosphorylate the Retinoblastoma protein (pRb).[2] This phosphorylation event releases the E2F transcription factor, which in turn activates the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle, thereby promoting cell proliferation.[2] CDK4/6 inhibitors block this phosphorylation, leading to cell cycle arrest in the G1 phase and preventing cancer cell division.[2]

Logical Workflow for Synthesis

References

An In-depth Technical Guide to tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate and its Pharmaceutically Significant Analogue

Disclaimer: Initial searches for "tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate" (CAS 1198408-35-3), the compound of interest, yielded limited public data regarding its biological activity, signaling pathways, and detailed experimental applications. However, a closely related analogue, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS 571188-59-5), is a well-documented and critical intermediate in the synthesis of several targeted cancer therapies. Given the shared structural motifs and the likely interest of the target audience in drug development, this guide will focus on the comprehensive technical data available for this pharmaceutically relevant piperazine analogue.

Introduction to tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is a heterocyclic organic compound that serves as a pivotal building block in medicinal chemistry. Its primary significance lies in its role as a key intermediate in the industrial synthesis of specific cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors, such as Palbociclib and Ribociclib.[1][2] These drugs are at the forefront of targeted therapies for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[3] The structure of this intermediate provides the necessary core for the elaboration into these complex and highly specific active pharmaceutical ingredients (APIs).

Chemical Structure and Properties

The molecule consists of a pyridine ring substituted with an amino group and a piperazine ring. The piperazine ring is protected with a tert-butoxycarbonyl (Boc) group, which is a common protecting group in organic synthesis, allowing for selective reactions at other sites of the molecule.

Table 1: Physicochemical Properties of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

| Property | Value | Reference |

| CAS Number | 571188-59-5 | [4] |

| Molecular Formula | C₁₄H₂₂N₄O₂ | [4] |

| Molecular Weight | 278.35 g/mol | [4][5] |

| Appearance | Solid, white or off-white to yellow powder | [2] |

| Melting Point | 130-132 °C | [2] |

| Boiling Point (Predicted) | 454.1 ± 45.0 °C | |

| Density (Predicted) | 1.182 g/cm³ | |

| Solubility | Poorly soluble in water; soluble in organic solvents like dichloromethane. | |

| InChI Key | RMULRXHUNOVPEI-UHFFFAOYSA-N | [4] |

| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)N | [5] |

Synthesis and Manufacturing

The most common and industrially scalable synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate involves the reduction of its nitro precursor, tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate.[1] This precursor is typically synthesized through a nucleophilic aromatic substitution reaction.

General Synthesis Workflow

The overall process can be visualized as a two-step sequence: first, the coupling of a pyridine derivative with Boc-piperazine, followed by the reduction of the nitro group to an amine.

Detailed Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol is a representative example of the reduction of the nitro-precursor.

Materials and Equipment:

-

tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (1 equivalent)

-

10% Palladium on carbon (Pd/C) catalyst (50% wet, ~0.1 equivalents)

-

Anhydrous ethanol or a mixture of ethanol and ethyl acetate

-

Hydrogen gas source (balloon or hydrogenation reactor)

-

Reaction vessel (e.g., three-necked flask or Parr shaker bottle)

-

Filtration apparatus (e.g., Buchner funnel with Celite or diatomaceous earth)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (e.g., 10.0 g, 32.4 mmol) in anhydrous ethanol (e.g., 200 mL).[1]

-

Catalyst Addition: Carefully add 10% Pd/C catalyst (e.g., 1.0 g) to the solution under an inert atmosphere (e.g., nitrogen).

-

Hydrogenation: Seal the reaction vessel. Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced by hydrogen.

-

Reaction: Stir the mixture vigorously at room temperature under a hydrogen atmosphere (typically a balloon is sufficient for small scale) for 12-16 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Work-up: Once the reaction is complete, carefully purge the reaction vessel with nitrogen to remove excess hydrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite or diatomaceous earth to remove the palladium catalyst. Wash the filter cake with additional ethanol to ensure all the product is collected.[1]

-

Purification: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator. The resulting solid is typically of high purity. If further purification is needed, recrystallization from a suitable solvent like ethanol can be performed.[6] The final product is typically an off-white to pale orange solid.[6]

Role in Drug Development: A Precursor to CDK4/6 Inhibitors

The amino group on the pyridine ring of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is a key functional handle for coupling with other heterocyclic systems to form the final API. This compound is a common starting material for both Palbociclib and Ribociclib.[2][7][8] The synthesis of these drugs involves a coupling reaction, often palladium-catalyzed, between this intermediate and a suitably functionalized pyrimidine core, followed by the deprotection of the Boc group.

The CDK4/6 Signaling Pathway

CDK4 and CDK6 are key regulators of the cell cycle.[9] In many cancers, particularly HR+ breast cancer, the cyclin D-CDK4/6-retinoblastoma (Rb) protein pathway is hyperactivated, leading to uncontrolled cell proliferation.[10][11]

Mechanism of Action:

-

Growth factors and hormones (like estrogen) stimulate the production of Cyclin D.

-

Cyclin D binds to and activates CDK4 and CDK6.

-

The active Cyclin D-CDK4/6 complex phosphorylates the Rb protein.

-

Phosphorylation inactivates Rb, causing it to release the E2F transcription factor.

-

Free E2F then promotes the transcription of genes necessary for the cell to transition from the G1 (growth) phase to the S (DNA synthesis) phase, leading to cell division.[11]

CDK4/6 inhibitors like Palbociclib and Ribociclib block the phosphorylation of Rb, thereby preventing the G1-S phase transition and arresting the proliferation of cancer cells.[9][10][12]

Conclusion

While this compound remains a compound with limited publicly available data, its piperazine analogue stands out as a cornerstone intermediate in modern oncology drug development. The straightforward, high-yielding synthesis and its ideal structural features for further chemical modification make it an invaluable resource for medicinal chemists and pharmaceutical manufacturers. Understanding the properties, synthesis, and biological context of this intermediate is essential for professionals working on the development of CDK4/6 inhibitors and other targeted therapies.

References

- 1. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. tdcommons.org [tdcommons.org]

- 4. 4-(6-Aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | C14H22N4O2 | CID 11737525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. patents.justia.com [patents.justia.com]

- 8. worldscientific.com [worldscientific.com]

- 9. tandfonline.com [tandfonline.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. m.youtube.com [m.youtube.com]

- 12. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a technical overview of tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate , a heterocyclic organic compound of interest in medicinal chemistry and pharmaceutical development. Its structure, combining a piperidine ring, a pyridine ring, and a tert-butyloxycarbonyl (Boc) protecting group, makes it a valuable synthetic intermediate. This guide summarizes its chemical identity, properties, and its role as a building block in the synthesis of more complex molecules.

Chemical Identity and Nomenclature

The formal IUPAC name for the compound is This compound . It is also commonly referred to by synonyms such as 4-(6-Amino-3-pyridyl)-1-Boc-piperidine.

Physicochemical and Structural Data

The key quantitative data for this compound are summarized in the table below. These properties are primarily sourced from computational predictions available in public chemical databases.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1198408-35-3 | [1] |

| Molecular Formula | C₁₅H₂₃N₃O₂ | [1] |

| Molecular Weight | 277.36 g/mol | - |

| Synonyms | 1-Piperidinecarboxylic acid, 4-(6-amino-3-pyridinyl)-, 1,1-dimethylethyl ester; 4-(6-Amino-3-pyridyl)-1-Boc-piperidine | [1] |

Note: Experimental data for properties such as melting point and boiling point are not consistently available in the public domain.

Role in Synthetic Chemistry

This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in the construction of larger, more complex molecules targeted for pharmaceutical applications. The Boc-protected piperidine offers a stable and readily modified scaffold, while the aminopyridine moiety provides a key reactive site for coupling reactions.

The logical workflow for its use in a synthetic context can be visualized as follows:

Experimental Protocols

Detailed, publicly available experimental protocols for the synthesis of this compound are scarce. While patents and chemical literature describe the synthesis of analogous structures, such as the piperazine derivative (CAS 571188-59-5)[2][3][4][5], specific and reproducible methods for the piperidine target are not readily found. General synthetic strategies for similar compounds often involve multi-step sequences, which may include:

-

Preparation of a substituted pyridine: This could involve the introduction of an amino group or a precursor (like a nitro group) onto a pyridine ring bearing a halogen or other leaving group at the 3-position.

-

Coupling Reaction: A palladium-catalyzed cross-coupling reaction (such as the Buchwald-Hartwig amination or Suzuki coupling) between the substituted pyridine and a suitable Boc-protected piperidine derivative.

-

Functional Group Manipulation: If a precursor like a nitro group is used, a reduction step would be necessary to yield the final 6-amino functionality.

Researchers seeking to synthesize this compound may need to adapt procedures from related molecules or develop a novel synthetic route. Analytical characterization data, including ¹H NMR, ¹³C NMR, and mass spectrometry, would be essential to confirm the structure and purity of the synthesized product[6].

Applications in Drug Discovery and Development

As a synthetic intermediate, this compound does not typically have direct biological activity or involvement in signaling pathways itself. Its value lies in providing a pre-functionalized scaffold that accelerates the synthesis of potential drug candidates. The piperidine and aminopyridine motifs are common in pharmacologically active compounds, and this building block allows for their efficient incorporation into new chemical entities for screening and development.

Conclusion

This compound is a key chemical intermediate with significant potential in pharmaceutical research and development. While its physicochemical properties are documented, detailed public information on its synthesis and direct biological applications is limited, underscoring its role as a specialized building block for medicinal chemists. Further research and publication of detailed synthetic methodologies would enhance its accessibility and utility for the scientific community.

References

- 1. This compound| CAS No:1198408-35-3|ZaiQi Bio-Tech [chemzq.com]

- 2. CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]

- 3. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]

- 4. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 5. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]

- 6. This compound(1198408-35-3) 1H NMR spectrum [chemicalbook.com]

Navigating the Synthesis and Properties of Aminopyridinyl Piperidine and Piperazine Carboxylates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate and its closely related analogue, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. While the user's primary interest is the piperidine derivative, publicly available experimental data and protocols are scarce for this specific compound. In contrast, the piperazine analogue is well-documented as a key intermediate in the synthesis of prominent pharmaceutical agents. This guide will present the available information on both compounds, with a necessary focus on the data-rich piperazine derivative to provide valuable context and applicable methodologies for researchers in the field.

Chemical Identity and Synonyms

A precise understanding of the nomenclature of these compounds is critical for accurate literature searches and chemical sourcing. The following table summarizes the key identifiers and synonyms for both the piperidine and piperazine derivatives.

| Identifier | This compound | Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate |

| CAS Number | 1198408-35-3 | 571188-59-5[1][2][3][4] |

| Molecular Formula | C15H23N3O2 | C14H22N4O2[1][3] |

| Molecular Weight | 277.36 g/mol | 278.35 g/mol [1] |

| IUPAC Name | This compound | tert-butyl 4-(6-amino-3-pyridinyl)piperazine-1-carboxylate[4] |

| Synonyms | 1-Piperidinecarboxylic acid, 4-(6-amino-3-pyridinyl)-, 1,1-dimethylethyl ester; 4-(6-Amino-3-pyridyl)-1-Boc-piperidine | 1-Boc-4-(6-aminopyridin-3-yl)piperazine; tert-butyl 4-(6-amino-3-pyridinyl)-1-piperazinecarboxylate[1][3] |

Physicochemical Properties

Quantitative data on the physical and chemical properties of these molecules are essential for their handling, purification, and use in synthetic protocols. The available data for the piperazine analogue is presented below.

| Property | Value |

| Physical Form | Solid[1][2] |

| Melting Point | 131.8-132.2 °C[1] |

| Purity | ≥98%[1] |

| Storage Temperature | 4°C, sealed storage, away from moisture and light[1] |

Synthesis Protocols

The synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is well-established, primarily involving the reduction of a nitro-precursor. Below are detailed experimental protocols derived from available literature.

Protocol 1: Catalytic Hydrogenation

This is a common and effective method for the reduction of the nitro group.

Materials:

-

Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate

-

10% Palladium on carbon (Pd/C) catalyst

-

Anhydrous ethanol

-

Hydrogen gas (H2)

-

Nitrogen gas (N2)

-

Diatomaceous earth

Procedure:

-

In a 500 mL three-necked flask under a nitrogen atmosphere, combine tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (3.1 g, 10 mmol) and 10% palladium on carbon (1.0 g, 50% wet) in anhydrous ethanol (100 mL).

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

-

Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (balloon) for 16 hours.

-

Upon reaction completion (monitored by TLC or LC-MS), evacuate the flask and backfill with nitrogen gas.

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.

-

Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the desired product, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.

Protocol 2: Photocatalytic Synthesis

A more recent, one-step method has been developed utilizing a photocatalyst.

Materials:

-

2-Aminopyridine

-

Piperazine-1-tert-butyl formate

-

Acridine salt photocatalyst

-

Anhydrous dichloroethane

-

Oxidant (e.g., oxygen)

Procedure:

-

To a reaction vessel, add 2-aminopyridine, piperazine-1-tert-butyl formate, and the acridine salt photocatalyst in anhydrous dichloroethane.

-

Introduce an oxidant, such as by bubbling oxygen through the solution.

-

Irradiate the reaction mixture with a light source (e.g., blue LED) and stir for a specified time.

-

Upon completion, the product can be isolated and purified using standard chromatographic techniques.

Biological Significance and Applications

Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is a crucial intermediate in the synthesis of cyclin-dependent kinase (CDK) inhibitors used in cancer therapy. Specifically, it is a building block for drugs such as:

-

Palbociclib: A CDK4/6 inhibitor for the treatment of HR-positive and HER2-negative breast cancer.

-

Ribociclib: Another CDK4/6 inhibitor used in the treatment of certain types of breast cancer.[2]

The amino-pyridine moiety and the piperazine core are common scaffolds in medicinal chemistry, often imparting favorable pharmacokinetic properties and serving as key binding elements to biological targets.

Synthetic Workflow

The following diagram illustrates a typical synthetic workflow for the preparation of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate via catalytic hydrogenation.

Caption: Synthetic workflow for the preparation of the target compound.

Conclusion

While a comprehensive, data-rich guide on this compound is currently limited by the availability of public data, the extensive information on its piperazine analogue provides a valuable resource for researchers. The synthetic protocols, physicochemical data, and understanding of its role as a pharmaceutical intermediate for the piperazine derivative can inform the design of experiments and synthetic strategies for the piperidine compound and other related molecules. Further research and publication of experimental data for the piperidine derivative will be crucial to fully elucidate its properties and potential applications.

References

- 1. tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 | FB29531 [biosynth.com]

- 2. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]

- 3. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate CAS#: 571188-59-5 [m.chemicalbook.com]

Spectroscopic and Synthetic Profile of Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate

For researchers and professionals in drug development, a comprehensive understanding of the chemical and physical properties of key intermediates is paramount. This technical guide provides a detailed overview of the spectroscopic data and synthetic methodology for tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate, a significant building block in medicinal chemistry.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for this compound (CAS: 1198408-35-3; Molecular Formula: C₁₅H₂₃N₃O₂; Molecular Weight: 277.36 g/mol ). It is crucial to distinguish this compound from its commonly confused piperazine analog.

| Table 1: Mass Spectrometry Data | |

| Technique | Value |

| Electrospray Ionization (ESI-MS) | [M+H]⁺ = 278 |

| Table 2: Predicted Spectroscopic Data | |

| ¹H NMR | Data not available in search results |

| ¹³C NMR | Data not available in search results |

| Infrared (IR) | Data not available in search results |

Note: While several sources indicate the availability of detailed NMR and IR data, specific peak values were not found in the public domain at the time of this compilation.

Synthesis and Experimental Protocols

A prevalent method for the synthesis of this compound involves the reduction of a nitro-precursor. The following is a representative experimental protocol.

Synthesis of this compound

Materials:

-

tert-butyl 4-(6-nitropyridin-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate

-

Palladium on carbon (10%)

-

Ethanol

-

Ethyl acetate

-

Hydrogen gas

Procedure:

-

In a suitable reaction vessel, dissolve tert-butyl 4-(6-nitropyridin-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate in a mixture of ethanol and ethyl acetate.

-

Carefully add 10% palladium on carbon to the solution.

-

The reaction vessel is then purged with hydrogen gas and the mixture is stirred vigorously under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature.

-

The reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to determine its completion.

-

Upon completion, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product can be further purified by column chromatography on silica gel to afford the pure this compound.

Experimental Workflow and Logic

The synthesis and characterization of this compound follow a logical progression from starting materials to the final, purified, and analyzed compound. This workflow is visualized in the following diagram.

Caption: Synthetic and characterization workflow.

This guide provides a foundational understanding of the spectroscopic properties and synthesis of this compound. For further in-depth analysis, it is recommended to consult certificates of analysis from commercial suppliers and relevant patents or scientific literature.

Technical Guide: Spectroscopic and Synthetic Insights into Amino-Pyridine Piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the nuclear magnetic resonance (NMR) data and synthetic protocols for "tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate." Despite a comprehensive search of public databases, scientific literature, and supplier technical sheets, detailed experimental ¹H and ¹³C NMR data for this specific piperidine derivative (CAS No. 1198408-35-3) is not publicly available. The information is often held as proprietary by chemical manufacturers.

However, due to frequent confusion with its close structural analog, this guide provides a detailed analysis of the readily available NMR data and a well-documented synthetic protocol for tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS No. 571188-59-5). This information can serve as a valuable reference for researchers working with related structures, offering insights into expected spectral features and potential synthetic strategies.

NMR Data for the Piperazine Analog: tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

The following tables summarize the ¹H and ¹³C NMR data for the piperazine analog, providing a benchmark for the characterization of similar compounds.

Table 1: ¹H NMR Data of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.85 | d, J=2.7 Hz | 1H | Ar-H |

| 7.21 | dd, J=8.9, 2.8 Hz | 1H | Ar-H |

| 6.49 | d, J=8.9 Hz | 1H | Ar-H |

| 5.65 | br s | 2H | -NH₂ |

| 3.54 | t, J=5.2 Hz | 4H | Piperazine-H |

| 3.00 | t, J=5.2 Hz | 4H | Piperazine-H |

| 1.47 | s | 9H | t-Bu |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Data of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

| Chemical Shift (δ) ppm | Assignment |

| 158.0 | Ar-C |

| 154.2 | C=O |

| 141.2 | Ar-C |

| 137.8 | Ar-C |

| 124.9 | Ar-C |

| 106.3 | Ar-C |

| 79.0 | t-Bu (quaternary) |

| 48.9 | Piperazine-C |

| 43.8 | Piperazine-C |

| 28.1 | t-Bu (methyl) |

Solvent: DMSO-d₆

Experimental Protocols: Synthesis of the Piperazine Analog

A common and efficient method for the synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate involves the reduction of a nitro-precursor.

Synthesis of tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate

A mixture of 5-bromo-2-nitropyridine, tert-butyl piperazine-1-carboxylate, and a suitable base (e.g., potassium carbonate) in a solvent such as dimethylformamide (DMF) is heated. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield the desired nitro-intermediate.

Reduction to tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

The synthesized tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate is dissolved in a suitable solvent, typically ethanol or methanol. A palladium on carbon catalyst (10% Pd/C) is added to the solution. The reaction vessel is then placed under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) and stirred vigorously at room temperature. The progress of the reduction is monitored by TLC or LC-MS. Once the starting material is consumed, the catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure to afford the final product, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.

Visualized Synthetic Workflow

The following diagram illustrates the two-step synthesis of the piperazine analog.

Caption: Synthetic pathway for the piperazine analog.

Logical Diagram of Compound Identification

The process of identifying and characterizing the target compound is outlined below.

Caption: Workflow for compound data retrieval and analysis.

An In-depth Technical Guide to the Mass Spectrometry of Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate (CAS: 1198408-35-3). This compound is a key intermediate in pharmaceutical synthesis, and understanding its mass spectrometric behavior is crucial for reaction monitoring, purity assessment, and structural confirmation. This document outlines detailed experimental protocols, predicted fragmentation patterns, and quantitative data presentation.

Molecular Properties and Expected Ionization

-

Chemical Formula: C₁₅H₂₃N₃O₂[1]

-

Monoisotopic Mass: 277.18 Da

-

Average Molecular Weight: 277.37 g/mol

Due to the presence of basic nitrogen atoms in the piperidine and aminopyridine rings, this molecule is readily protonated. Therefore, positive-ion mode electrospray ionization (ESI) is the preferred method, which will primarily generate the protonated molecule, [M+H]⁺, at an expected m/z of approximately 278.19.

Experimental Protocols

A detailed methodology for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) is provided below.

2.1. Sample Preparation

-

Prepare a stock solution of the analyte at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Perform serial dilutions from the stock solution to create working solutions ranging from 1 µg/mL to 10 ng/mL to determine the limit of detection and linearity.

-

For analysis, dilute the working solution with the initial mobile phase to a final concentration of approximately 100-500 ng/mL.

-

Filter the final solution through a 0.22 µm syringe filter before injection to prevent contamination of the LC system.

2.2. Liquid Chromatography (LC) Method

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

Column Temperature: 40 °C.

2.3. Mass Spectrometry (MS) Method

-

Mass Spectrometer: A tandem mass spectrometer such as a triple quadrupole (QqQ) or a Quadrupole Time-of-Flight (Q-TOF) instrument.[2]

-

Ionization Source: Electrospray Ionization (ESI).

-

Ionization Mode: Positive.[2]

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Gas (N₂) Flow: 800 L/hr.

-

Desolvation Temperature: 350 °C.

-

Data Acquisition:

-

Full Scan (MS1): Acquire data over a mass range of m/z 100-500 to identify the precursor ion [M+H]⁺.

-

Tandem MS (MS/MS): Perform product ion scans on the precursor ion (m/z 278.2). Optimize collision energy (typically in the range of 10-40 eV) to achieve a rich fragmentation spectrum.

-

Predicted Fragmentation Pathway

The fragmentation of the [M+H]⁺ ion of this compound is predicted to be dominated by the lability of the tert-butoxycarbonyl (Boc) protecting group and subsequent cleavages of the piperidine ring.

The primary fragmentation routes include:

-

Loss of Isobutylene: A characteristic neutral loss of 56.06 Da from the Boc group via a McLafferty-type rearrangement, leading to a carbamic acid intermediate.

-

Loss of the Boc Group: Subsequent loss of CO₂ (44.00 Da) from the carbamic acid intermediate, or the direct loss of the entire Boc group (C₅H₉O₂, 101.06 Da) from the precursor ion.

-

Loss of Tert-butyl Radical: Cleavage of the C-O bond to lose a tert-butyl radical (•C(CH₃)₃, 57.07 Da).

-

Piperidine Ring Cleavage: Following the removal of the Boc group, the piperidine ring can undergo fission, leading to smaller fragment ions.[2][3]

-

Aminopyridine Moiety: Fragmentation of the aminopyridine ring itself is less common but can occur at higher collision energies.

Below is a visualization of the predicted fragmentation pathway.

Caption: Predicted fragmentation of protonated this compound.

Quantitative Data Summary

The following table summarizes the predicted quantitative data for the major ions expected in the mass spectrum.

| Ion Species | Predicted m/z | Chemical Formula | Description of Loss |

| [M+H]⁺ (Precursor Ion) | 278.19 | C₁₅H₂₄N₃O₂⁺ | Protonated molecule |

| Fragment A | 222.13 | C₁₁H₁₆N₃O₂⁺ | Neutral loss of isobutylene (C₄H₈) |

| Fragment B | 178.14 | C₁₀H₁₆N₃⁺ | Loss of isobutylene and carbon dioxide (C₅H₈O₂) |

| Fragment C | 221.12 | C₁₁H₁₅N₃O₂⁺ | Loss of tert-butyl radical (•C₄H₉) |

| Fragment D | 177.13 | C₁₀H₁₅N₃⁺ | Loss of the de-protonated Boc group (C₅H₈O₂) |

Experimental Workflow

The logical workflow for the mass spectrometric analysis is illustrated below, from sample preparation to data interpretation.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling protocols for tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate, a key building block in pharmaceutical synthesis. Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally related molecules, namely aminopyridines and piperidines, along with available hazard classifications to provide a robust framework for its safe utilization in a laboratory setting.

Compound Profile and Inferred Hazards

This compound incorporates both an aminopyridine and a piperidine moiety. Therefore, a conservative approach to handling, assuming hazards associated with both parent structures, is prudent.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₃N₃O₂ | PubChem[1] |

| Molecular Weight | 277.36 g/mol | PubChem[1] |

| Appearance | Solid (presumed) | General knowledge of similar compounds |

| CAS Number | 1198408-35-3 | PubChem[1] |

Table 2: Inferred GHS Hazard Classification

The Globally Harmonized System (GHS) classification for this compound is based on data available for the compound and its structural analogs.[1]

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning |

|

| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning |

|

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | Warning |

|

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | Warning |

|

Note: The pictograms are representative and should be confirmed with a formal SDS if one becomes available.

Experimental Protocols for Safe Handling

Given the inferred hazards, the following experimental protocols are recommended to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense. The following diagram outlines the mandatory PPE for handling this compound.

Engineering Controls

Engineering controls are crucial for minimizing exposure.

-

Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted in a certified chemical fume hood.[2]

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[2][3]

Spill and Emergency Procedures

A clear and practiced emergency plan is critical. The following flowchart details the appropriate response to a spill.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[4]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.[4]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[2]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[5]

Storage and Disposal

Proper storage and disposal are essential to maintain a safe laboratory environment.

Table 3: Storage and Disposal Recommendations

| Aspect | Recommendation | Rationale |

| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.[2] | Prevents degradation and reaction with incompatible materials. |

| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations.[4] | Ensures environmental protection and regulatory compliance. |

Conclusion

References

Navigating the Safety Profile of a Key Pharmaceutical Intermediate: Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety information for tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate (CAS No. 1198408-35-3), a crucial building block in pharmaceutical synthesis. Due to a significant lack of a publicly available, detailed Material Safety Data Sheet (MSDS) for this specific piperidine derivative, this document collates the most current, albeit limited, safety data. It is imperative to note the distinction from its frequently mistaken analogue, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS No. 571188-59-5), for which safety data is more readily available but not directly applicable.

Physicochemical and Hazard Identification

While experimental data remains scarce, computational models provide some insight into the properties of this compound. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements based on available data.

| Property/Hazard | Data | Source |

| Molecular Formula | C15H23N3O2 | PubChem[1] |

| Molecular Weight | 277.36 g/mol | PubChem[1] |

| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | PubChem[1] |

| GHS Hazard Classifications | Acute toxicity, oral (Category 4)Skin irritation (Category 2)Eye irritation (Category 2A)Specific target organ toxicity – single exposure (respiratory tract irritation) (Category 3) | PubChem[1] |

Experimental Protocols: A General Framework for Safe Handling

In the absence of specific experimental protocols for this compound, a general framework for handling chemical intermediates with similar hazard classifications should be adopted. This involves a multi-step process from risk assessment to disposal.

General Handling and Personal Protective Equipment (PPE) Workflow

The following diagram outlines a standard workflow for the safe handling of chemical compounds like this compound, emphasizing the importance of appropriate engineering controls and personal protective equipment.

Caption: A generalized workflow for safe chemical handling.

Synthesis Pathway Overview

While detailed experimental procedures for the synthesis of this compound are not widely published in standard safety documents, a general synthetic approach can be inferred from related literature. A common method involves the reduction of a nitro-precursor.

Caption: A simplified diagram of a potential synthesis route.

Conclusion and Recommendations

The available safety information for this compound is limited, primarily consisting of GHS hazard classifications. Researchers and drug development professionals must exercise extreme caution when handling this compound. It is strongly recommended to:

-

Procure a comprehensive Safety Data Sheet from the supplier. This is the most critical step to ensure all known hazards are understood.

-

Handle the compound in a well-ventilated fume hood at all times.

-

Utilize appropriate personal protective equipment , including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Develop and strictly follow a site-specific standard operating procedure (SOP) for the handling, storage, and disposal of this compound based on a thorough risk assessment.

Until a more detailed and experimentally verified safety profile is available, a conservative approach to handling this important pharmaceutical intermediate is paramount to ensuring laboratory safety.

References

Technical Guide: Determining the Solubility Profile of Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that profoundly influences its behavior in both in vitro and in vivo systems. For a compound such as tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate, a versatile building block in medicinal chemistry, understanding its solubility is paramount for successful application in drug discovery and development. Poor solubility can lead to challenges in formulation, unreliable results in biological assays, and diminished oral bioavailability.

This technical guide provides a comprehensive overview of the methodologies required to establish a robust solubility profile for this compound (CAS: 1198408-35-3). While specific experimental data for this compound is not extensively available in public literature, this document outlines the standardized experimental protocols necessary to generate this crucial dataset.

Compound Physicochemical Properties

A foundational understanding of the compound's basic properties is essential before embarking on solubility studies.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1198408-35-3 |

| Molecular Formula | C₁₅H₂₃N₃O₂ |

| Molecular Weight | 277.36 g/mol |

| Predicted LogP | 2.5 - 3.5 (Predicted) |

| Predicted pKa | Amine: 4.0 - 5.0; Piperidine Nitrogen (protonated): 9.0 - 10.0 (Predicted) |

Note: LogP and pKa values are predicted and should be experimentally verified.

Experimental Protocols for Solubility Determination

The two primary types of solubility measurements relevant to drug discovery are kinetic and thermodynamic solubility. Each provides different, yet complementary, insights into the compound's behavior.

Kinetic Solubility Assay

Kinetic solubility is a high-throughput method typically used in the early stages of drug discovery. It measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock solution (usually DMSO) into an aqueous buffer. This method is indicative of a compound's behavior under non-equilibrium conditions.

Methodology: Shake-Flask Method with UV/LC-MS Detection

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Sample Preparation: In duplicate, add a small volume (e.g., 5 µL) of the 10 mM DMSO stock solution to a series of tubes or a 96-well plate.

-

Buffer Addition: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to each well to achieve a range of final compound concentrations (e.g., 1 µM to 200 µM) and a final DMSO concentration of ≤1%.

-

Incubation: Seal the plate or tubes and agitate on a plate shaker at a controlled temperature (e.g., 25°C) for a defined period (typically 1.5 to 2 hours) to allow for precipitation.

-

Separation of Undissolved Compound: Filter the samples through a multi-well filter plate (e.g., 0.45 µm pore size) or centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) to pellet any precipitate.

-

Quantification: Transfer the clear supernatant to a UV-transparent analysis plate. Determine the concentration of the dissolved compound using a validated analytical method such as UV-Vis spectrophotometry (at the compound's λmax) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: Construct a calibration curve using known concentrations of the compound. The kinetic solubility is defined as the highest concentration at which the compound remains fully dissolved.

Thermodynamic Solubility Assay

Thermodynamic (or equilibrium) solubility is the concentration of a compound in a saturated solution when it is in equilibrium with its solid form. This is a more accurate, lower-throughput measurement crucial for later-stage development and pre-formulation studies.

Methodology: Shake-Flask Equilibrium Method

-

Sample Preparation: Add an excess amount of solid (crystalline or amorphous) this compound to a series of vials containing the desired aqueous buffer or solvent. Ensure enough solid is present to maintain a saturated solution with undissolved solid remaining.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker or rotator (e.g., at 25°C or 37°C) for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant, ensuring no solid particles are transferred. Further clarify the supernatant by centrifugation at high speed followed by filtration through a low-binding filter (e.g., PVDF).

-

Quantification: Accurately dilute an aliquot of the clear, saturated solution and determine the compound's concentration using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Data Analysis: Calculate the solubility in µg/mL or µM based on the measured concentration and the dilution factor. The solid phase should be analyzed post-experiment (e.g., by XRPD) to check for any changes in crystal form.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the thermodynamic solubility of a compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Factors Influencing Solubility

To generate a comprehensive profile, solubility experiments should be conducted under various conditions:

-

pH: For ionizable compounds like this compound, solubility is highly pH-dependent. Determining a pH-solubility profile (e.g., at pH 2, 5, 7.4, and 9) is critical.

-

Solvent: While aqueous solubility is paramount, understanding solubility in common organic solvents (e.g., methanol, ethanol, acetonitrile, dichloromethane) is important for synthetic and formulation purposes.

-

Temperature: Solubility should be assessed at relevant temperatures, such as ambient temperature (25°C) and physiological temperature (37°C).

By systematically applying the protocols outlined in this guide, researchers and drug development professionals can generate a thorough and reliable solubility profile for this compound, enabling informed decisions in the progression of their research and development activities.

Navigating the Stability and Storage of Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate (CAS 1198408-35-3), a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the molecule's inherent stability, potential degradation pathways, and best practices for handling and storage to ensure its integrity.

While specific, publicly available, long-term stability studies on this exact molecule are limited, this guide consolidates information from analogous compounds, general chemical principles of its functional groups, and standard industry practices for stability testing.

Chemical Profile and Inherent Stability

This compound possesses two key functional moieties that dictate its stability profile: the aminopyridine ring and the tert-butoxycarbonyl (Boc) protecting group.

-

Aminopyridine Core: Studies on similar aminopyridine compounds have demonstrated excellent chemical stability under a range of conditions, including refrigeration, room temperature, and even elevated temperatures for short durations when protected from light.[1][2] This suggests that the aminopyridine core of the molecule is robust.

-

Tert-butoxycarbonyl (Boc) Group: The Boc protecting group is widely used in organic synthesis due to its predictable stability. It is generally stable under neutral and basic conditions but is susceptible to cleavage under acidic conditions.[] This acid-lability is the primary chemical vulnerability of the molecule.

Overall, the compound is expected to be stable under recommended storage conditions. However, exposure to acidic environments, strong oxidizing agents, and prolonged exposure to light and high temperatures should be avoided.

Recommended Storage and Handling

To maintain the quality and integrity of this compound, the following storage and handling guidelines are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage. | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). Keep container tightly closed. | Protects against atmospheric moisture and oxidation. |

| Light | Protect from light. | Aminopyridine derivatives can be light-sensitive. |

| Incompatibilities | Avoid strong acids and strong oxidizing agents. | Strong acids will cleave the Boc protecting group. Strong oxidizing agents can degrade the aminopyridine ring. |

Potential Degradation Pathways

The primary anticipated degradation pathway for this molecule is the acid-catalyzed hydrolysis of the Boc group. This would result in the formation of 4-(6-aminopyridin-3-yl)piperidine. Other potential, though less likely under controlled conditions, degradation pathways could involve oxidation of the aminopyridine ring.

Caption: Potential degradation pathways for the title compound.

Experimental Protocols for Stability Assessment

To generate specific stability data, a forced degradation study is essential. This involves subjecting the compound to a variety of stress conditions to identify potential degradants and develop a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Proposed Stability-Indicating HPLC Method

A reverse-phase HPLC method with UV detection would be suitable for monitoring the stability of this compound.

| Parameter | Example Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and a buffered aqueous phase (e.g., phosphate buffer at pH 7) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength of maximum absorbance (e.g., ~275 nm) |

| Column Temperature | 30 °C |

Forced Degradation Study Protocol

This protocol outlines a typical forced degradation study. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]

Caption: Workflow for a forced degradation study.

Experimental Steps:

-

Acidic Degradation: Mix equal volumes of a 1 mg/mL sample solution in acetonitrile and 0.1 M HCl. Incubate at 60°C for 24 hours.[5]

-

Basic Degradation: Mix equal volumes of the sample solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.[5]

-

Oxidative Degradation: Mix equal volumes of the sample solution and 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.[5]

-

Thermal Degradation: Place a solid sample of the compound in an oven at 60°C for 24 hours. Also, heat a solution of the compound in acetonitrile at 60°C for 24 hours.[5]

-

Photolytic Degradation: Expose a solid sample and a solution of the compound to UV light (e.g., 254 nm) for 24 hours.[5]

-

Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze by the developed HPLC method.

-

Data Evaluation: Assess the chromatograms for the appearance of new peaks (degradants). The method should be able to resolve the parent peak from all degradation product peaks. Perform mass balance calculations to account for the loss of the parent compound.

Conclusions

This compound is a relatively stable molecule under recommended storage conditions. The primary stability concern is the acid-lability of the Boc protecting group. By adhering to the storage and handling guidelines outlined in this document—namely, storing the compound in a cool, dry, dark place under an inert atmosphere and avoiding contact with acids and strong oxidizing agents—its integrity can be effectively preserved. For definitive stability data and shelf-life determination, a comprehensive forced degradation study and long-term stability testing under various ICH conditions are recommended.

References

The Pivotal Role of Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic design and synthesis of small molecule therapeutics often rely on the use of versatile, pre-functionalized building blocks. Among these, tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate has emerged as a cornerstone scaffold, particularly in the development of targeted therapies for oncology and potentially other therapeutic areas. Its unique structural architecture, featuring a reactive aminopyridine moiety, a conformationally constrained piperidine ring, and a strategically placed Boc-protecting group, offers medicinal chemists a powerful tool for constructing complex and highly active pharmaceutical agents. This technical guide provides a comprehensive overview of the synthesis, key applications, and medicinal chemistry significance of this pivotal intermediate, with a focus on its role in the development of next-generation kinase inhibitors.

Chemical Properties and Synthesis

This compound is a stable, solid compound at room temperature. The Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen allows for selective reactions at the 6-amino position of the pyridine ring, a critical feature for its use in multi-step syntheses.

Several synthetic routes to this intermediate have been reported, often starting from readily available pyridines and piperidines. A common strategy involves the coupling of a protected piperidine with a functionalized pyridine, followed by the introduction of the amino group.

Core Application in Kinase Inhibitor Development

The most prominent application of this compound is as a key building block in the synthesis of highly selective cyclin-dependent kinase (CDK) 4 and 6 inhibitors. These enzymes are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.

Palbociclib and Ribociclib: A Case Study in Targeted Cancer Therapy

Two landmark drugs, Palbociclib (Ibrance®) and Ribociclib (Kisqali®), both approved for the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer, feature the aminopyridine-piperidine core derived from this intermediate.[1][] In the synthesis of these drugs, the 6-amino group of the pyridine ring participates in a crucial coupling reaction with a pyrimidine-based fragment, forming the final drug substance.

The piperidine ring, in this context, serves as a non-planar linker that correctly orients the aminopyridine moiety for optimal binding to the kinase active site. The Boc-protecting group is removed in a later synthetic step to yield the final, active pharmaceutical ingredient.

Quantitative Biological Data

The potent and selective inhibitory activity of Palbociclib and Ribociclib against CDK4 and CDK6 highlights the importance of the aminopyridine-piperidine scaffold in achieving this biological profile.

| Compound | Target | IC50 (nM) | Reference |

| Palbociclib | CDK4 | 11 | [3] |

| CDK6 | 16 | [3] | |

| Ribociclib | CDK4 | 10 | [4] |

| CDK6 | 39 | [4] |

Signaling Pathway

Palbociclib and Ribociclib exert their therapeutic effect by inhibiting the CDK4/6-Cyclin D-Rb pathway. In normal cell cycle progression, the CDK4/6-Cyclin D complex phosphorylates the Retinoblastoma (Rb) protein. This phosphorylation event releases the E2F transcription factor, which then promotes the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle. By inhibiting CDK4 and CDK6, Palbociclib and Ribociclib prevent the phosphorylation of Rb, leading to cell cycle arrest at the G1 checkpoint and thereby inhibiting the proliferation of cancer cells.[5][6][7]

Caption: CDK4/6 Signaling Pathway and Mechanism of Inhibition.

Experimental Protocols